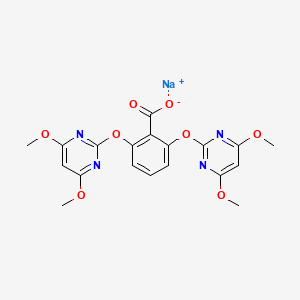

Bispyribac-sodium

Übersicht

Beschreibung

Bispyribac-Natrium ist ein Herbizid zur Nachbehandlung, das in der Landwirtschaft weit verbreitet ist, um Gräser, Seggen und breitblättrige Unkräuter in Reisfeldern und anderen aquatischen Umgebungen zu bekämpfen . Es ist bekannt für seine hohe Wasserlöslichkeit und geringe Volatilität, wodurch es unter verschiedenen Bedingungen wirksam ist . Die Verbindung ist ein Mitglied der Klasse der Benzoesäuren, die speziell an den Positionen 2 und 6 mit (4,6-Dimethoxypyrimidin-2-yl)oxy-Gruppen substituiert sind .

Vorbereitungsmethoden

Die Synthese von Bispyribac-Natrium beinhaltet die Kondensation von 2,6-Dihydroxybenzoesäure mit 2-(Alkylsulfonyl)-4,6-Dialkoxypyrimidin in Gegenwart einer Base und eines Lösungsmittels . Die Reaktion erfolgt typischerweise bei Temperaturen zwischen 20 und 80 °C . Industrielle Produktionsverfahren folgen ähnlichen Synthesewegen, werden aber für die Großproduktion optimiert, um Konsistenz und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Bispyribac-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Pfade weniger gut dokumentiert sind.

Reduktion: Reduktionsreaktionen sind für diese Verbindung weniger verbreitet.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung ihrer Pyrimidinringe.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Basen und Lösungsmittel, die den Kondensationsprozess erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Derivate der ursprünglichen Verbindung und behalten die Kernstruktur von Bispyribac-Natrium bei.

Wissenschaftliche Forschungsanwendungen

Herbicidal Efficacy in Rice Cultivation

Bispyribac-sodium is widely recognized for its effectiveness in controlling a broad spectrum of weeds in rice fields. Research indicates that the application of this compound significantly reduces weed density and biomass, thereby enhancing rice yield.

- Application Rates: Studies show that applying this compound at rates of 20-30 g active ingredient per hectare effectively controls weed populations while promoting rice growth .

- Timing of Application: Post-emergence application is crucial; optimal results are achieved when applied during the early growth stages of both rice and target weeds .

| Application Rate (g/ha) | Weed Control Efficiency (%) | Rice Yield (kg/ha) |

|---|---|---|

| 20 | 85 | 4000 |

| 25 | 90 | 4200 |

| 30 | 95 | 4500 |

Environmental Impact and Soil Microbial Effects

Research has examined the non-target effects of this compound on soil microbial communities. A study found that the application of this compound altered microbial biomass carbon and enzyme activities in treated soils, indicating potential impacts on soil health .

- Microbial Diversity: The application resulted in a significant decline in the diversity and activity of soil microbial populations, particularly at higher doses .

- Functional Changes: Principal component analysis revealed shifts in functional microbial diversity, suggesting that while this compound effectively controls weeds, it may also disrupt soil microbial ecosystems .

Biodegradation and Residual Effects

The degradation of this compound in soil is an important consideration for environmental safety and crop rotation practices. Studies indicate that this compound has a half-life ranging from 18 to 133 days depending on soil conditions .

- Biodegradation Pathways: Research identifies several metabolites resulting from the degradation process, including MeBA and DesMe-2023, which are less toxic than the parent compound .

- Impact on Subsequent Crops: Residual effects on succeeding crops have been studied, showing that recommended application rates do not adversely affect subsequent crops like black gram planted after rice harvest .

Case Studies on Human Poisoning

While this compound is effective as a herbicide, there are rare instances of human poisoning cases reported. One notable case involved a 65-year-old male who ingested this compound, leading to significant lactic acidosis but ultimately resulting in recovery after symptomatic treatment .

Wirkmechanismus

Bispyribac-Natrium wirkt, indem es Acetolactat-Synthase (ALS) hemmt, ein Enzym, das für die Biosynthese von verzweigtkettigen Aminosäuren in Pflanzen unerlässlich ist . Diese Hemmung stört das Wachstum und die Entwicklung von Unkräutern, was zu ihrem endgültigen Absterben führt. Zu den molekularen Zielstrukturen gehört das ALS-Enzym, und die beteiligten Pfade stehen in erster Linie im Zusammenhang mit der Biosynthese von Aminosäuren .

Vergleich Mit ähnlichen Verbindungen

Bispyribac-Natrium ist unter den Herbiziden einzigartig aufgrund seiner spezifischen Hemmung von ALS und seiner Wirksamkeit in aquatischen Umgebungen . Zu ähnlichen Verbindungen gehören:

- Metsulfuron-methyl

- Chlorimuron-ethyl

- Bensulfuron-methyl

Diese Verbindungen zielen ebenfalls auf ALS ab, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen.

Biologische Aktivität

Bispyribac-sodium is a systemic, selective herbicide primarily used in rice cultivation for controlling various grass and broadleaf weeds. Its mechanism of action involves the inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, experimental findings, and data tables.

This compound acts as an ALS inhibitor, disrupting the synthesis of essential amino acids, leading to plant death. The herbicide is particularly effective against certain weed species while exhibiting high tolerance in rice, which is attributed to metabolic detoxification processes and differences in herbicide uptake between the crops and target weeds .

Table 1: Comparison of ALS Activity in Resistant and Susceptible Biotypes

| Biotype | ALS Activity (mg acetoin/g leaf fresh weight) | Herbicide Concentration (nM) | Resistance Ratio |

|---|---|---|---|

| Resistant (R) | 19.9 ± 2.9 | 500 | 3.8 |

| Susceptible (S) | 5.2 ± 2.8 | 100 | - |

| R/S Ratio | - | - | 3.8 |

The data indicates that ALS activity is significantly higher in resistant biotypes when treated with this compound, suggesting a mechanism of resistance through enhanced enzyme activity .

Non-target Effects on Soil Microbial Communities

Research has shown that the application of this compound can alter soil microbial populations and enzyme activities. A study evaluated the effects of recommended and double doses of this compound on microbial biomass carbon (MBC) and soil enzymes over a 30-day period.

Table 2: Soil Microbial Community Changes Post-Bispyribac-Sodium Application

| Treatment | MBC (mg/g) | Dehydrogenase Activity (μg TPF/g soil) | Alkaline Phosphatase Activity (μg PNP/g soil) |

|---|---|---|---|

| Control | 250 ± 15 | 10.5 ± 1.2 | 12.3 ± 0.8 |

| Recommended Dose | 180 ± 10 | 7.8 ± 0.9 | 9.5 ± 0.6 |

| Double Dose | 150 ± 12 | 5.6 ± 0.7 | 7.2 ± 0.5 |

The results indicate a significant decline in both MBC and enzyme activities with increasing doses of this compound, highlighting its potential negative impact on soil health .

Acute Human Self-Poisoning Incidents

This compound has been implicated in cases of human poisoning, although such incidents are rare compared to other herbicides. One notable case involved a 65-year-old male who ingested bispyribac sodium, presenting with lactic acidosis but ultimately recovering after symptomatic treatment .

Summary of Case Findings

- Patient Profile : Male, age 65

- Symptoms : Abdominal pain, elevated lactate levels

- Treatment : Symptomatic care; lactate levels normalized within hours

- Outcome : Full recovery after observation

This case illustrates that while this compound can lead to serious symptoms, most exposures are asymptomatic or result in mild clinical presentations .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Bispyribac-sodium in environmental samples, and how can researchers ensure reproducibility?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Calibrate instruments with certified reference materials and validate methods using spike-recovery experiments in matrices like soil or water. Include detailed protocols for extraction (e.g., solid-phase extraction) and purification steps to minimize matrix interference. Replicate analyses across independent labs to confirm reproducibility, and document all parameters (e.g., column type, mobile phase, detection wavelength) to align with IMRAD standards for transparency .

Q. How should dose-response experiments be designed to assess this compound’s herbicidal efficacy while controlling for environmental variability?

- Methodological Answer : Employ a randomized complete block design (RCBD) with multiple replications to account for spatial heterogeneity. Use log-transformed dose levels (e.g., 0.1–100 mg/L) to capture non-linear responses. Include untreated controls and standard herbicides as benchmarks. Monitor environmental factors (temperature, soil pH, moisture) using data loggers, and apply mixed-effects models to isolate treatment effects from confounding variables. Publish raw data in supplementary materials to enable meta-analyses .

Q. What criteria should guide the selection of plant species for studying this compound’s selectivity?

- Methodological Answer : Prioritize species with well-annotated genomes and established sensitivity to acetolactate synthase (ALS) inhibitors. Include both target weeds (e.g., Echinochloa crus-galli) and non-target crops (e.g., rice) to evaluate selectivity. Use phylogenetic analysis to identify conserved metabolic pathways influencing herbicide uptake and detoxification. Reference the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify species selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound action across plant species?

- Methodological Answer : Conduct comparative transcriptomics and metabolomics on resistant vs. susceptible species to identify differential gene expression (e.g., ALS isoforms, cytochrome P450 enzymes). Use CRISPR-Cas9 to knockout candidate genes and validate functional roles. Apply systematic review methodologies (e.g., PRISMA guidelines) to synthesize conflicting evidence, and assess study quality via risk-of-bias tools (e.g., RoB 2.0) to identify methodological inconsistencies .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s molecular interactions with plant enzymes?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve ALS-Bispyribac-sodium complexes at atomic resolution. Supplement with isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG, Kd) and surface plasmon resonance (SPR) for kinetic analysis. Cross-validate findings with molecular dynamics simulations to predict conformational changes. Publish structural data in public repositories (e.g., PDB) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can meta-analysis be applied to reconcile discrepancies in this compound’s environmental half-life across studies?

- Methodological Answer : Aggregate data from peer-reviewed studies using platforms like PRIMADAT or METSTR. Standardize half-life measurements by normalizing degradation rates to common environmental parameters (UV exposure, microbial activity). Perform subgroup analyses to identify outliers and heterogeneity sources (e.g., soil organic carbon content). Use random-effects models to calculate pooled estimates and publish datasets with detailed metadata in supplementary appendices .

Q. What strategies mitigate off-target effects of this compound in non-target organisms during ecotoxicological studies?

- Methodological Answer : Use microcosm/mesocosm setups to simulate real-world exposure scenarios. Employ species sensitivity distribution (SSD) models to estimate hazardous concentrations for 5% of species (HC5). Integrate omics approaches (e.g., proteomics in Daphnia magna) to detect sublethal effects. Follow OECD guidelines for chronic toxicity testing and report results in alignment with the COSMIN framework for methodological rigor .

Q. Methodological Frameworks and Best Practices

Q. How can the PICO framework be adapted to formulate hypothesis-driven research questions on this compound?

- Methodological Answer : Structure questions using Population (e.g., herbicide-resistant weeds), Intervention (this compound application), Comparison (alternative ALS inhibitors), and Outcome (mutation frequency in ALS genes). For example: “Does this compound (I) reduce ALS mutation rates (O) in resistant Amaranthus retroflexus (P) compared to imazamox (C)?” Use this format to design targeted experiments and systematic reviews .

Q. What statistical approaches are recommended for analyzing non-linear responses in this compound bioassays?

- Methodological Answer : Apply four-parameter logistic models (e.g., Hill equation) to dose-response curves. Use Bayesian hierarchical models to handle heteroscedasticity and missing data. Validate assumptions with residual plots and leverage bootstrapping for confidence intervals. Document code and algorithms in open-source platforms (e.g., GitHub) to enhance reproducibility .

Q. How should researchers address ethical considerations in field trials involving this compound?

- Methodological Answer : Adopt the ARRIVE guidelines for experimental design transparency. Obtain permits for environmental release and monitor gene flow to wild relatives using PCR-based assays. Conduct risk assessments for non-target arthropods and publish negative results to avoid publication bias. Include ethical compliance statements in supplementary materials .

Eigenschaften

CAS-Nummer |

125401-92-5 |

|---|---|

Molekularformel |

C19H18N4NaO8 |

Molekulargewicht |

453.4 g/mol |

IUPAC-Name |

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |

InChI |

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |

InChI-Schlüssel |

OLXPCSUEHPHOLS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

Isomerische SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

Kanonische SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

125401-92-5 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.